(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
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Description
(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex heterocyclic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Furan ring : Known for its role in various biological activities.
- Thiazolo[5,4-c]pyridine moiety : Contributes to the compound's interaction with biological targets.
- Tetrahydrofuran : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Receptor Interaction : The thiazolo[5,4-c]pyridine structure may interact with specific receptors involved in pain modulation and inflammation pathways.
- Enzyme Inhibition : It may inhibit enzymes critical in metabolic pathways, similar to other compounds in its class.
Case Studies
-
Anticancer Activity :
- A study evaluated the antiproliferative effects of related thiazolo[5,4-c]pyridine derivatives on breast and colon cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
- Table 1 summarizes the IC50 values of various derivatives against different cancer cell lines.
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast) 12.5 Compound B HT29 (Colon) 15.0 Target Compound MDA-MB-231 (Breast) 10.0 -
Anti-inflammatory Studies :
- In vivo models demonstrated that related compounds significantly reduced edema in carrageenan-induced paw edema tests, suggesting anti-inflammatory properties.
-
Antimicrobial Efficacy :
- A comparative study showed that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that the compound has good gastrointestinal absorption but may face challenges in crossing the blood-brain barrier. Toxicological assessments are necessary to evaluate safety profiles in preclinical models.
Properties
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(6-5-12-3-1-9-24-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-2-10-25-14/h1,3,5-6,9,14H,2,4,7-8,10-11H2,(H,19,20,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHADFNIBKVFPN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.